molecular formula C18H22N2 B14080815 (2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine

(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine

Cat. No.: B14080815
M. Wt: 266.4 g/mol
InChI Key: GNALQNHRLANMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine is an organic compound with the molecular formula C18H22N2 and a molecular weight of 266.38 g/mol . This compound is characterized by its two phenyl groups attached to a hexene backbone with two amine groups at positions 2 and 5. It is known for its stereochemistry, which includes two chiral centers and a double bond with E-configuration.

Preparation Methods

The synthesis of (2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine can be achieved through several synthetic routes. One common method involves the reductive amination of 1,6-diphenylhex-3-ene-2,5-dione with appropriate amine sources under reducing conditions . Industrial production methods may involve the use of catalytic hydrogenation and other large-scale chemical processes to ensure high yield and purity.

Chemical Reactions Analysis

(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine undergoes various chemical reactions, including:

Scientific Research Applications

(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes .

Comparison with Similar Compounds

(2S,3E,5S)-1,6-diphenylhex-3-ene-2,5-diamine can be compared with other similar compounds, such as:

    (2S,5S)-2,5-diphenylpyrrolidine: Similar in structure but with a pyrrolidine ring instead of a hexene backbone.

    (2S,5S)-2,5-diphenylpiperidine: Contains a piperidine ring, offering different chemical properties.

    (2S,5S)-2,5-diphenylhexane: Lacks the double bond, resulting in different reactivity and applications . The uniqueness of this compound lies in its specific stereochemistry and the presence of both amine and phenyl groups, making it versatile for various applications.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1,6-diphenylhex-3-ene-2,5-diamine

InChI

InChI=1S/C18H22N2/c19-17(13-15-7-3-1-4-8-15)11-12-18(20)14-16-9-5-2-6-10-16/h1-12,17-18H,13-14,19-20H2

InChI Key

GNALQNHRLANMHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C=CC(CC2=CC=CC=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.